This compound can be classified as:
The synthesis of ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid typically involves the resolution of racemic mixtures. A common method includes:
The molecular structure of ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid can be described as follows:
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid participates in various chemical reactions:
The mechanism of action for ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid primarily relates to its interactions with biological systems:
The physical and chemical properties of ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid include:
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid has several scientific applications:
Chiral pool synthesis leverages enantiopure natural products as starting materials, providing efficient access to complex chiral targets like ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid while preserving stereochemical integrity. This approach is particularly advantageous for pyrrolidine-containing compounds due to the availability of chiral cyclic amines and amino acids.
(S)-Pyrrolidin-3-yl derivatives serve as direct precursors. A prominent route involves functionalizing enantiomerically pure (S)-1-methylpyrrolidin-3-amine. This chiral amine undergoes reductive alkylation with glyoxylic acid derivatives, followed by selective reduction to yield the target amino acid structure. The stereochemistry at the C3 position of the pyrrolidine ring remains unaltered throughout the sequence [9]. Alternatively, (S)-proline, a readily available chiral pool building block, serves as a foundational scaffold. Modifications involve reduction of the carboxylic acid to an alcohol (yielding prolinol), followed by selective protection, activation of the C3 position, and nucleophilic displacement with ammonia equivalents. Subsequent N-methylation and oxidation of the alcohol back to the acetic acid moiety furnish the target compound. This route exemplifies the strategic manipulation of chiral pool derivatives to install required functionalities .
Terpenes like (R)- or (S)-limonene contribute to the chiral pool for pyrrolidine synthesis. Ring-closing metathesis or oxidative transformations can convert terpene scaffolds into functionalized pyrrolidines, although these routes require more steps to reach the specific ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid structure compared to proline-based approaches [10].
Table 1: Chiral Pool Precursors for ((S)-1-Methyl-pyrrolidin-3-ylamino)-Acetic Acid Synthesis
Precursor | Key Transformation Steps | Stereochemical Outcome | Advantages |
---|---|---|---|
(S)-1-Methylpyrrolidin-3-amine | Reductive alkylation with glyoxylate, reduction | Retention at C3 | Most direct route, minimal steps |
(S)-Proline | Reduction → Protection → Activation/Displacement → N-Methylation → Oxidation | Retention at C2 (equivalent to C3 in target) | High availability, well-established chemistry |
Terpenes (e.g., Limonene) | Oxidative cleavage, ring formation, functionalization | Depends on starting terpene enantiomer | Diverse starting points, scalability potential |
The key advantage of chiral pool synthesis lies in its guaranteed stereochemical fidelity, as the core stereocenter originates from the natural precursor. Challenges include potential functional group incompatibilities requiring protective group strategies and the need for multi-step sequences when using less direct precursors like terpenes. Optimization focuses on maximizing yield at each step while preserving enantiomeric excess [9] [10].
Catalytic asymmetric synthesis offers a convergent route to ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, particularly valuable when specific enantiomers of chiral pool precursors are less accessible. This strategy typically involves the enantioselective introduction of the glycine moiety onto prochiral or racemic pyrrolidin-3-ylamine derivatives.
The Mannich reaction constitutes a powerful approach. Glycine Schiff bases (e.g., derived from benzophenone or tert-butyl sulfinylimines) act as nucleophiles. When reacted with electrophiles derived from N-protected pyrrolidin-3-ones (like enolates or silyl enol ethers), chiral catalysts control the stereoselectivity. Chiral phase-transfer catalysts (PTCs), such as derivatives of Cinchona alkaloids (e.g., N-(9-Anthracenylmethyl)cinchoninium bromide), effectively catalyze the alkylation of these Schiff bases with pyrrolidinone-derived electrophiles. Yields exceeding 80% and enantiomeric excesses (ee) >90% are achievable under optimized conditions (low temperature, specific base/solvent combinations like CsOH/H₂O in toluene) .
Metal-catalyzed asymmetric allylic alkylation (AAA) provides access to higher homologs but can be adapted. Palladium complexes with chiral ligands (e.g., (R,R)-ANDEN or Trost ligands) catalyze the reaction between pyrrolidin-3-yl acetate derivatives and glycine enolates, forming C-C bonds with chiral induction at the glycine α-carbon. While potentially requiring additional steps to install and remove the allylic moiety, this method offers complementary disconnections .
Direct catalytic enantioselective alkylation of 1-methylpyrrolidin-3-amine remains challenging due to the basicity and potential coordinating ability of the secondary amine group, which can poison catalysts. Strategies involve temporary protection (e.g., as carbamates or sulfonamides) or using bulky N-activating groups that simultaneously direct stereocontrol. Chiral lithium amide bases or Pd/BINAP complexes have shown promise in mediating enantioselective deprotonation/alkylation sequences on protected derivatives. For instance, alkylation of N-Boc-1-methylpyrrolidin-3-amine with tert-butyl bromoacetate using a chiral palladium catalyst and base can yield the protected target acid precursor with moderate to good ee, followed by deprotection .
Resolution remains a practical and scalable method for obtaining enantiopure ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, particularly from racemic synthetic mixtures. This leverages differences in physicochemical properties between diastereomers formed with chiral auxiliaries.
Classical Diastereomeric Salt Formation: Racemic 1-methylpyrrolidin-3-ylamino-acetic acid is treated with enantiopure resolving agents. Common acidic resolving agents include:
Chiral Derivatization & Chromatography: The racemic amino acid is converted into diastereomeric derivatives using enantiopure chiral reagents (e.g., (S)-α-Methylbenzyl isocyanate, (-)-Menthyl chloroformate, Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)). These diastereomers exhibit different retention times on standard silica gel or reversed-phase HPLC columns, enabling physical separation. After isolation, the chiral auxiliary is cleaved (e.g., via hydrogenolysis for α-methylbenzyl groups or hydrolysis for esters) to yield enantiomerically pure target acid. This method is highly reliable for analytical and preparative-scale purification, often achieving >99% ee after separation and deprotection [3].
Kinetic Resolution: Enzymatic resolution using lipases or proteases (e.g., Subtilisin Carlsberg, Candida antarctica Lipase B) selectively esterifies or hydrolyzes one enantiomer of a racemic ester of the target amino acid. For instance, enzymatic hydrolysis of the racemic ethyl ester derivative in buffer/organic solvent biphasic systems can yield the (S)-acid and leave unreacted (R)-ester, which are then separated. Efficiency is measured by the enantioselectivity factor (E). While less commonly applied to this specific target than salt formation, it offers a mild biocatalytic alternative [3].
Table 2: Resolution Techniques for ((S)-1-Methyl-pyrrolidin-3-ylamino)-Acetic Acid
Method | Key Chiral Agent | Separation Principle | Typical Initial ee | Scale Potential |
---|---|---|---|---|
Diastereomeric Salt Formation | (S)-DTTA, (1R,3S)-Camphoric acid, DBTA | Differential crystallization solubility | 70-90% | Industrial |
Chiral Derivatization/Chromatography | (S)-α-Methylbenzyl isocyanate, Marfey's Reagent | Different chromatographic mobility (HPLC) | >99% (post-separation) | Lab to Pilot |
Enzymatic Kinetic Resolution | Subtilisin, CALB Lipase | Selective enzymatic ester hydrolysis | Dependent on E value | Lab to Pilot |
Self-disproportionation of enantiomers (SDE) phenomena must be considered during purification steps like chromatography or crystallization of partially enriched mixtures. Achiral silica gel chromatography can inadvertently separate scalemic mixtures of the target compound into fractions of higher and lower ee due to differential homo- versus heterochiral association [3] [7]. Understanding phase diagrams (binary melting point, ternary solubility) is crucial for optimizing crystallization-based resolutions.
Solid-phase synthesis (SPS) enables the rapid generation of libraries of derivatives based on the ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid scaffold, crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This approach is particularly valuable for exploring modifications on the glycine nitrogen or the pyrrolidine ring.
The core strategy involves anchoring a suitably protected (S)-1-methylpyrrolidin-3-amine derivative to a solid support (e.g., Wang resin, Rink amide resin, or 2-chlorotrityl chloride resin) via a cleavable linker. Common linkages include:
A key advantage of SPS is the compatibility with DNA-encoded library (DEL) technologies. After initial functionalization of the solid support, the resin-bound intermediate can be conjugated to a DNA tag. Subsequent chemical transformations, such as the alkylation step to introduce the glycine unit or further modifications, are then performed in the presence of the DNA tag. The DNA tag uniquely encodes the reaction history. Crucially, even crude reaction mixtures from DNA-incompatible chemistries (like those requiring strong acids/bases or heavy metals) can be used on solid phase. Final cleavage releases the ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid derivative still attached to its DNA barcode. Purification and analysis (e.g., high-throughput sequencing) are performed on the DNA-conjugate, enabling the screening of vast libraries (10⁴–10⁸ members) for target binding despite the inherent structural complexity of the scaffold [8].
Table 3: Solid-Phase Synthesis Steps for Library Generation
Step | Operation | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Resin Loading | Fmoc-Rink Amide MBHA Resin, Fmoc deptrotection (piperidine/DMF) | Provide amine anchor point |
2 | Pyrrolidine Attachment | (S)-N-Boc-1-Methylpyrrolidin-3-amine, HATU, DIPEA, DMF | Couple core chiral scaffold |
3 | N-Boc Deprotection | TFA/DCM (1:1) | Free secondary amine for alkylation |
4 | Glycine Moiety Introduction | tert-Butyl bromoacetate, DIPEA, DMF (or DNA-tagging step) | Install core acetic acid backbone |
5a | Option A: Diversification | R-X (Alkyl halides, sulfonyl halides, acyl chlorides) | Modify glycine nitrogen (amide/ester) |
5b | Option B: Ester Hydrolysis | TFA/DCM (3:1) | Generate free acid |
6 | Cleavage & Purification | TFA/TIS/H₂O (95:2.5:2.5) | Release final product from resin |
The efficiency of library synthesis hinges on achieving high coupling yields at each step (>95%) to minimize deletion sequences and employing robust orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for acids). High-throughput analytical techniques, such as LC-MS coupled to evaporative light scattering detection (ELSD) or mass-directed purification, are essential for characterizing library members and ensuring purity. Solid-phase synthesis thus facilitates the exploration of a wide chemical space around the ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid pharmacophore, accelerating drug discovery efforts [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: